Cas no 2172434-24-9 (2-2-fluoro-4-(trifluoromethyl)phenylpyridine-3,4-diamine)

2-2-fluoro-4-(trifluoromethyl)phenylpyridine-3,4-diamine 化学的及び物理的性質
名前と識別子
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- 2-2-fluoro-4-(trifluoromethyl)phenylpyridine-3,4-diamine
- EN300-1587190
- 2-[2-fluoro-4-(trifluoromethyl)phenyl]pyridine-3,4-diamine
- 2172434-24-9
-
- インチ: 1S/C12H9F4N3/c13-8-5-6(12(14,15)16)1-2-7(8)11-10(18)9(17)3-4-19-11/h1-5H,18H2,(H2,17,19)
- InChIKey: ZJEYXWCMFXYPPZ-UHFFFAOYSA-N
- SMILES: FC1C=C(C(F)(F)F)C=CC=1C1C(=C(C=CN=1)N)N
計算された属性
- 精确分子量: 271.07325995g/mol
- 同位素质量: 271.07325995g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 19
- 回転可能化学結合数: 1
- 複雑さ: 310
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 64.9Ų
2-2-fluoro-4-(trifluoromethyl)phenylpyridine-3,4-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1587190-1.0g |
2-[2-fluoro-4-(trifluoromethyl)phenyl]pyridine-3,4-diamine |
2172434-24-9 | 1g |
$728.0 | 2023-06-04 | ||
Enamine | EN300-1587190-5.0g |
2-[2-fluoro-4-(trifluoromethyl)phenyl]pyridine-3,4-diamine |
2172434-24-9 | 5g |
$2110.0 | 2023-06-04 | ||
Enamine | EN300-1587190-5000mg |
2-[2-fluoro-4-(trifluoromethyl)phenyl]pyridine-3,4-diamine |
2172434-24-9 | 5000mg |
$2650.0 | 2023-09-24 | ||
Enamine | EN300-1587190-50mg |
2-[2-fluoro-4-(trifluoromethyl)phenyl]pyridine-3,4-diamine |
2172434-24-9 | 50mg |
$768.0 | 2023-09-24 | ||
Enamine | EN300-1587190-10000mg |
2-[2-fluoro-4-(trifluoromethyl)phenyl]pyridine-3,4-diamine |
2172434-24-9 | 10000mg |
$3929.0 | 2023-09-24 | ||
Enamine | EN300-1587190-0.05g |
2-[2-fluoro-4-(trifluoromethyl)phenyl]pyridine-3,4-diamine |
2172434-24-9 | 0.05g |
$612.0 | 2023-06-04 | ||
Enamine | EN300-1587190-0.5g |
2-[2-fluoro-4-(trifluoromethyl)phenyl]pyridine-3,4-diamine |
2172434-24-9 | 0.5g |
$699.0 | 2023-06-04 | ||
Enamine | EN300-1587190-250mg |
2-[2-fluoro-4-(trifluoromethyl)phenyl]pyridine-3,4-diamine |
2172434-24-9 | 250mg |
$840.0 | 2023-09-24 | ||
Enamine | EN300-1587190-1000mg |
2-[2-fluoro-4-(trifluoromethyl)phenyl]pyridine-3,4-diamine |
2172434-24-9 | 1000mg |
$914.0 | 2023-09-24 | ||
Enamine | EN300-1587190-500mg |
2-[2-fluoro-4-(trifluoromethyl)phenyl]pyridine-3,4-diamine |
2172434-24-9 | 500mg |
$877.0 | 2023-09-24 |
2-2-fluoro-4-(trifluoromethyl)phenylpyridine-3,4-diamine 関連文献
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
2-2-fluoro-4-(trifluoromethyl)phenylpyridine-3,4-diamineに関する追加情報
Latest Research Insights on 2-2-fluoro-4-(trifluoromethyl)phenylpyridine-3,4-diamine (CAS: 2172434-24-9)
The compound 2-2-fluoro-4-(trifluoromethyl)phenylpyridine-3,4-diamine (CAS: 2172434-24-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, mechanism of action, and emerging roles in drug development.
Recent studies have focused on the synthesis and optimization of 2-2-fluoro-4-(trifluoromethyl)phenylpyridine-3,4-diamine, leveraging advanced techniques such as multi-step organic synthesis and computational modeling. Researchers have reported improved yields and purity through novel catalytic methods, which are critical for scaling up production for preclinical and clinical studies. The compound's fluorinated aromatic ring and diamine functional groups are believed to contribute to its enhanced bioavailability and target specificity.
In pharmacological research, 2-2-fluoro-4-(trifluoromethyl)phenylpyridine-3,4-diamine has shown promising activity as a kinase inhibitor, particularly in targeting aberrant signaling pathways in cancer cells. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting specific tyrosine kinases involved in tumor proliferation, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for oncology therapeutics.
Further investigations have explored the compound's metabolic stability and safety profile. Preclinical trials indicate favorable pharmacokinetic properties, including moderate plasma half-life and low toxicity in animal models. However, researchers emphasize the need for additional studies to assess long-term effects and potential off-target interactions, which are currently underway in several academic and industrial laboratories.
Beyond oncology, emerging applications of 2-2-fluoro-4-(trifluoromethyl)phenylpyridine-3,4-diamine include its use as a building block for novel antimicrobial agents. Its structural versatility allows for derivatization into compounds with activity against drug-resistant bacterial strains, as highlighted in a recent ACS Infectious Diseases publication. This dual potential in both anticancer and antimicrobial therapies positions it as a molecule of high interest for multidisciplinary research.
In conclusion, 2-2-fluoro-4-(trifluoromethyl)phenylpyridine-3,4-diamine (CAS: 2172434-24-9) represents a compelling case study in modern drug discovery, combining innovative synthetic chemistry with targeted biological activity. As research progresses, this compound may pave the way for new therapeutic strategies addressing critical unmet medical needs. Future directions include structure-activity relationship studies and the development of optimized analogs with enhanced potency and selectivity.
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